An In-depth Technical Guide to m-PEG5-nitrile: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to m-PEG5-nitrile: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-PEG5-nitrile (m-PEG5-nitrile), a versatile heterobifunctional linker molecule increasingly utilized in pharmaceutical research and drug development. This document details its chemical structure, physicochemical properties, key chemical transformations, and its significant role in the synthesis of advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Chemical Identity
m-PEG5-nitrile is a well-defined, monodisperse polyethylene glycol (PEG) derivative. Its structure consists of a methoxy-terminated five-unit PEG chain, which imparts hydrophilicity and biocompatibility, and a terminal nitrile group (-C≡N), which serves as a versatile chemical handle for further modification.[1][2]
The fundamental structure of m-PEG5-nitrile is characterized by a linear chain of five repeating ethylene glycol units, capped at one end by a methyl ether and at the other by a cyanoalkyl group. This precise structure ensures batch-to-batch consistency, a critical factor in pharmaceutical development.
Caption: Chemical Structure of m-PEG5-nitrile.
Physicochemical and Technical Data
The defined structure of m-PEG5-nitrile results in consistent physicochemical properties, which are summarized in the table below. These properties are essential for its application in bioconjugation and drug delivery, as the PEG chain enhances the solubility and pharmacokinetic profile of the conjugated molecules.[2][3]
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₃NO₅ | [3] |
| Molecular Weight | 261.32 g/mol | |
| CAS Number | 81836-41-1 | |
| Appearance | Solid | |
| Purity | ≥95% to 98% | |
| Solubility | Soluble in water and common organic solvents | |
| Storage Conditions | -20°C, under inert atmosphere |
Key Chemical Transformations and Experimental Protocols
The terminal nitrile group of m-PEG5-nitrile is a versatile functional group that can be chemically transformed into other useful moieties, primarily a primary amine or a carboxylic acid. These transformations are pivotal for its use as a linker in bioconjugation.
Reduction of the Nitrile Group to a Primary Amine
The reduction of the nitrile to a primary amine (m-PEG5-amine) is a key step to enable its conjugation to molecules bearing carboxylic acids, activated esters, or other amine-reactive functional groups. This transformation can be achieved using various reducing agents.
Caption: Reduction of m-PEG5-nitrile to m-PEG5-amine.
Experimental Protocol: Reduction of m-PEG5-nitrile using Lithium Aluminum Hydride (LiAlH₄)
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when working with LiAlH₄.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve m-PEG5-nitrile (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0°C in an ice bath. Slowly add a solution of LiAlH₄ (typically 1.5-2 equivalents) in the same anhydrous solvent.
-
Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining the temperature at 0°C.
-
Work-up and Purification: Filter the resulting precipitate and wash it thoroughly with the reaction solvent. The filtrate, containing the m-PEG5-amine, can then be concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Hydrolysis of the Nitrile Group to a Carboxylic Acid
The nitrile group can also be hydrolyzed to a carboxylic acid (m-PEG5-acid), which can then be coupled to amine-containing molecules using standard amide bond formation chemistry.
Caption: Hydrolysis of m-PEG5-nitrile to m-PEG5-carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis of m-PEG5-nitrile
Disclaimer: This is a representative protocol. Appropriate safety precautions must be taken when working with strong acids.
-
Preparation: Dissolve m-PEG5-nitrile (1 equivalent) in an aqueous solution of a strong acid, such as 10% sulfuric acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for several hours (typically 4-8 hours). Monitor the reaction by a suitable analytical technique (e.g., LC-MS) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 7. The aqueous solution can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude m-PEG5-acid. The product can be further purified by chromatography if necessary.
Application in PROTAC Synthesis
A primary application of m-PEG5-nitrile and its derivatives (amine and carboxylic acid) is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker plays a crucial role in spacing the two ligands appropriately to facilitate the formation of a stable ternary complex.
The workflow for incorporating an m-PEG5 linker into a PROTAC typically involves the sequential coupling of the target protein ligand and the E3 ligase ligand to the bifunctionalized PEG linker.
Caption: General workflow for PROTAC synthesis using an m-PEG5 linker.
This strategic use of m-PEG5-nitrile as a foundational linker allows for the modular and efficient synthesis of PROTACs with enhanced solubility and potentially improved pharmacokinetic properties, making it a valuable tool for researchers in the field of targeted protein degradation.
